Methyl 7-oxoazepane-4-carboxylate

Description

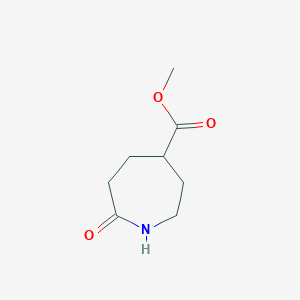

Methyl 7-oxoazepane-4-carboxylate is a bicyclic organic compound featuring a seven-membered azepane ring with a ketone group at position 7 and a methyl ester at position 2. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.2 g/mol. Key functional groups include the azepane backbone, 7-oxo (ketone) group, and methyl ester moiety.

Properties

IUPAC Name |

methyl 7-oxoazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)6-2-3-7(10)9-5-4-6/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAYEIBOTNDYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)NCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243575 | |

| Record name | Methyl hexahydro-7-oxo-1H-azepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38461-80-2 | |

| Record name | Methyl hexahydro-7-oxo-1H-azepine-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38461-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl hexahydro-7-oxo-1H-azepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 7-oxoazepane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxoazepane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxoazepane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-oxoazepane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-oxoazepane-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogs: Ester Variants

Ethyl 7-oxoazepane-4-carboxylate

- Molecular Formula: C₉H₁₅NO₃

- Molecular Weight : 201.2 g/mol

- Key Differences : Ethyl ester group (vs. methyl) increases hydrophobicity and molecular weight.

- Properties: Predicted collision cross-section data (e.g., [M+H]⁺ at m/z 202.1) suggest distinct mass spectral signatures compared to the methyl variant.

Methyl vs. Ethyl Esters

| Property | Methyl 7-oxoazepane-4-carboxylate | Ethyl 7-oxoazepane-4-carboxylate |

|---|---|---|

| Ester Group | Methyl (-COOCH₃) | Ethyl (-COOCH₂CH₃) |

| Molecular Weight | 171.2 g/mol | 201.2 g/mol |

| Volatility (Predicted) | Higher | Lower |

| Hydrophobicity | Lower | Higher |

Impact : The methyl ester’s smaller size may enhance solubility in polar solvents, while the ethyl variant’s hydrophobicity could improve lipid membrane permeability .

Functional Group Comparisons: Cyclic Esters and Ketones

8-O-Acetylshanzhiside Methyl Ester

- Structure: Complex triterpenoid methyl ester with acetyloxy and hydroxy groups.

- Applications : Used as a reference standard in pharmacological and cosmetic research. Demonstrates methyl esters’ versatility in bioactive molecules .

Methyl Salicylate

- Structure : Aromatic methyl ester with a hydroxyl group.

- Properties : High volatility (vapor pressure ~0.13 mmHg at 25°C) and use in fragrances.

- Contrast : this compound’s cyclic amide and ketone groups likely reduce volatility and increase thermal stability compared to linear esters like methyl salicylate .

Physicochemical Properties of Methyl Esters

Data from methyl ester analogs (Table 3, ) highlight general trends:

| Property | Typical Methyl Esters | This compound (Predicted) |

|---|---|---|

| Boiling Point | 150–250°C | ~280–300°C (due to cyclic structure) |

| Solubility in Water | Low to moderate | Moderate (polar functional groups) |

| Reactivity | Hydrolyzable under acidic/basic | Stable due to bicyclic rigidity |

Pharmacological and Industrial Relevance

- Synthetic Intermediates : Both methyl and ethyl 7-oxoazepane-4-carboxylate may serve as precursors for heterocyclic drug candidates, similar to 8-O-acetylshanzhiside methyl ester’s role in supplement development .

- Fine Chemicals : Methyl esters are commonly used in fragrances and polymer production. The ketone and amide groups in this compound could enable unique reactivity in cross-linking or catalysis .

Biological Activity

Methyl 7-oxoazepane-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of azepane compounds characterized by a seven-membered ring containing a ketone and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 169.20 g/mol. The compound's unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile in synthetic applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Interaction : The ketone and carboxylic acid groups can form hydrogen bonds with active sites on enzymes, modulating their activity. This interaction can influence various biochemical pathways, including metabolic processes and signal transduction.

- Receptor Binding : The compound may also interact with cellular receptors, potentially affecting cellular responses to external stimuli.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study conducted by BenchChem, the compound was tested against various bacterial strains, demonstrating effective inhibition of growth at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values observed in the study, indicating the compound's potential as an antimicrobial agent.

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for antiviral activity. A study highlighted its efficacy against influenza virus strains, where it inhibited viral replication in vitro. The mechanism appears to involve disruption of viral entry into host cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in infection severity compared to those treated with standard antibiotics.

- Case Study on Antiviral Activity : In vitro studies demonstrated that the compound reduced viral titers in infected cell cultures by over 70% after 48 hours of treatment. Further analysis revealed that it interfered with the viral envelope proteins, preventing successful fusion with host cell membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.